molecular formula C11H18O3 B14591391 3-(1-Hydroxycyclohexyl)oxan-2-one CAS No. 61097-34-5

3-(1-Hydroxycyclohexyl)oxan-2-one

Katalognummer: B14591391
CAS-Nummer: 61097-34-5
Molekulargewicht: 198.26 g/mol
InChI-Schlüssel: CLNMJECQVUMJRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-Hydroxycyclohexyl)oxan-2-one is a chemical compound with the molecular formula C10H16O3. It is a lactone derivative, specifically a substituted oxanone, and is known for its unique structural properties that make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxycyclohexyl)oxan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the intramolecular cyclization of hydroxy acids or their derivatives. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Hydroxycyclohexyl)oxan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(1-Hydroxycyclohexyl)oxan-2-one has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 3-(1-Hydroxycyclohexyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(1-Hydroxycyclohexyl)oxan-2-one is unique due to its specific substitution pattern on the lactone ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other lactones may not be suitable .

Eigenschaften

CAS-Nummer

61097-34-5

Molekularformel

C11H18O3

Molekulargewicht

198.26 g/mol

IUPAC-Name

3-(1-hydroxycyclohexyl)oxan-2-one

InChI

InChI=1S/C11H18O3/c12-10-9(5-4-8-14-10)11(13)6-2-1-3-7-11/h9,13H,1-8H2

InChI-Schlüssel

CLNMJECQVUMJRI-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2CCCOC2=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.